

# Spectroscopic Analysis of Sulfamethoxypyridazine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Sulfamethoxypyridazine

Cat. No.: B1681782

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Sulfamethoxypyridazine**, a long-acting sulfonamide antibiotic. The guide details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and structured data tables for easy reference.

## Introduction

**Sulfamethoxypyridazine** (C<sub>11</sub>H<sub>12</sub>N<sub>4</sub>O<sub>3</sub>S) is a well-established antibacterial agent. A thorough understanding of its molecular structure is paramount for quality control, drug development, and metabolism studies. Spectroscopic techniques are indispensable tools for elucidating and confirming the chemical structure of such pharmaceutical compounds. This guide explores the application of NMR, IR, and Mass Spectrometry to characterize **Sulfamethoxypyridazine**, providing researchers with a detailed reference for their own analyses.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analyses of **Sulfamethoxypyridazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Sulfamethoxypyridazine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)
~7.70	Doublet	Ar-H (ortho to $\text{SO}_2$ )	Not explicitly found in literature; typically 8-9 Hz for ortho-coupling in benzene rings.
~6.51	Doublet	Ar-H (ortho to $\text{NH}_2$ )	Not explicitly found in literature; typically 8-9 Hz for ortho-coupling in benzene rings.
~7.50	Doublet	Pyridazine-H	$J_{34} = 5.05$ Hz (for parent pyridazine)[1]
~6.80	Doublet	Pyridazine-H	$J_{45} = 8.00$ Hz (for parent pyridazine)[1]
~5.95	Singlet	$\text{NH}_2$	-
~8.80	Singlet	$\text{SO}_2\text{NH}$	-
~3.60	Singlet	$\text{OCH}_3$	-

Note: Specific experimental coupling constants for **Sulfamethoxypyridazine** were not available in the searched literature. Values for the parent pyridazine ring are provided for reference.[1]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Sulfamethoxypyridazine**[2]

Chemical Shift ( $\delta$ , ppm)	Assignment
~160.1	C-O (pyridazine)
~155.0	C-N (pyridazine)
~130.0	C-S (aromatic)
~128.0	Ar-C (ortho to SO <sub>2</sub> )
~113.0	Ar-C (ortho to NH <sub>2</sub> )
~111.8	Pyridazine-CH
~105.0	Pyridazine-CH
~55.5	OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **Sulfamethoxypyridazine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3459 - 3338	Strong	N-H stretching (aromatic amine)
3349 - 3144	Medium	N-H stretching (sulfonamide)
1594 - 1489	Medium-Strong	C=C stretching (aromatic and pyridazine rings)
1320 - 1310	Strong	Asymmetric SO <sub>2</sub> stretching
1155 - 1143	Strong	Symmetric SO <sub>2</sub> stretching
1286 - 1254	Strong	Asymmetric C-O-C stretching (methoxy)
1056 - 1022	Medium	Symmetric C-O-C stretching (methoxy)
914 - 895	Medium	S-N stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Sulfamethoxypyridazine**

m/z	Relative Intensity	Assignment
280	High	[M] <sup>+</sup> (Molecular Ion)
216	Medium	[M - SO <sub>2</sub> ] <sup>+</sup>
156	High	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> -SO <sub>2</sub> ] <sup>+</sup>
124	Medium	[CH <sub>3</sub> O-C <sub>4</sub> H <sub>2</sub> N <sub>2</sub> -NH] <sup>+</sup>
108	Medium	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> -S] <sup>+</sup>
92	Medium	[H <sub>2</sub> N-C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Sulfamethoxypyridazine** are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **Sulfamethoxypyridazine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ). The use of a deuterated solvent is crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Typical parameters: pulse angle of 45-90°, a wider spectral width than for  $^1\text{H}$  NMR, and a significantly larger number of scans due to the low natural abundance of  $^{13}\text{C}$ .

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups in **Sulfamethoxypyridazine** by measuring the absorption of infrared radiation.

Methodology for Solid Sample (KBr Pellet Technique):

- **Sample Preparation:** Grind a small amount (1-2 mg) of dry **Sulfamethoxypyridazine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
- **Instrumentation:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Spectrum Acquisition:** Record the infrared spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Background Correction:** Record a background spectrum of the empty spectrometer to subtract any atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) absorptions.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of **Sulfamethoxypyridazine**.

Methodology (Electron Ionization - EI):

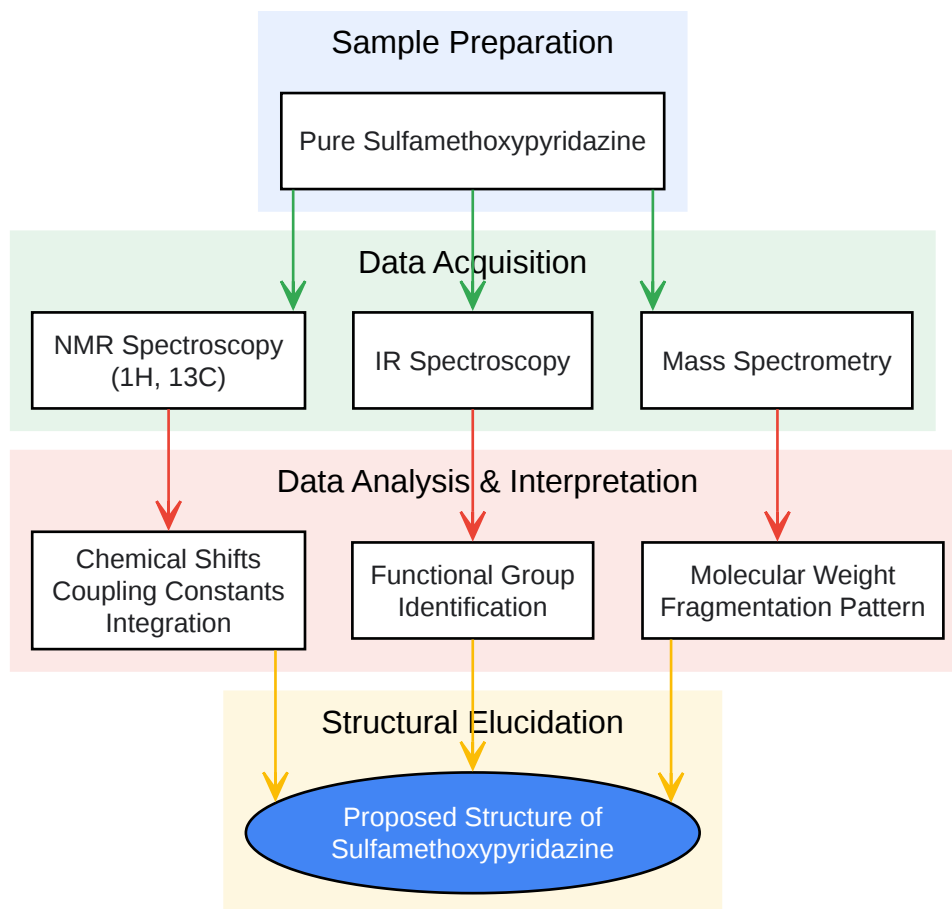
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

- **Ionization:** Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the separated ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .
- **Data Analysis:** Identify the molecular ion peak ( $[M]^+$ ) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

## Workflow and Data Integration

The effective analysis of a molecule like **Sulfamethoxypyridazine** relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

## Spectroscopic Data Analysis Workflow for Structural Elucidation



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**Caption:** Workflow for Spectroscopic Analysis.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of **Sulfamethoxypyridazine**. This guide has presented the key spectroscopic data in a structured format, detailed the experimental protocols for data acquisition, and outlined a logical workflow for data integration and structural elucidation. This information serves as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating accurate and efficient analysis of this important sulfonamide antibiotic.



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## References

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